molecular formula C7H17Cl2N2O3P B076692 bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid CAS No. 14504-75-7

bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid

Cat. No.: B076692
CAS No.: 14504-75-7
M. Wt: 279.1 g/mol
InChI Key: FYMCFKPEIMXMOB-UHFFFAOYSA-N
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Description

bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid is a biologically active cyclic alcohol known for its unique chemical properties and versatile applications in various fields. It is characterized by its hydroxyl group bound directly to a carbon atom within a cyclic structure, making it a valuable compound in organic chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclic ketones under high pressure and temperature conditions. This method ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the interconversion between alcohols and aldehydes or ketones . This interaction is crucial for its biological activities and potential therapeutic applications .

Properties

CAS No.

14504-75-7

Molecular Formula

C7H17Cl2N2O3P

Molecular Weight

279.1 g/mol

IUPAC Name

bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid

InChI

InChI=1S/C7H17Cl2N2O3P/c8-2-5-11(6-3-9)15(13,14)10-4-1-7-12/h12H,1-7H2,(H2,10,13,14)

InChI Key

FYMCFKPEIMXMOB-UHFFFAOYSA-N

SMILES

C(CNP(=O)(N(CCCl)CCCl)O)CO

Canonical SMILES

C(CNP(=O)(N(CCCl)CCCl)O)CO

Key on ui other cas no.

14504-75-7

physical_description

Cytoxal alcohol is a colorless powder. (NTP, 1992)

solubility

Soluble (NTP, 1992)

Synonyms

CYTOXALALCOHOL

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid
Reactant of Route 2
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid
Reactant of Route 3
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid
Reactant of Route 4
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid
Reactant of Route 5
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid
Reactant of Route 6
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid

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